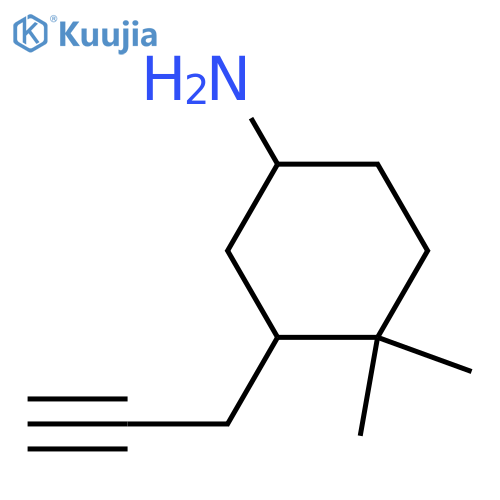

Cas no 2138558-80-0 (4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2138558-80-0

- 4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine

- EN300-1158204

- 4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine

-

- インチ: 1S/C11H19N/c1-4-5-9-8-10(12)6-7-11(9,2)3/h1,9-10H,5-8,12H2,2-3H3

- InChIKey: RQMJAICSMDCXEH-UHFFFAOYSA-N

- ほほえんだ: NC1CCC(C)(C)C(CC#C)C1

計算された属性

- せいみつぶんしりょう: 165.151749610g/mol

- どういたいしつりょう: 165.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1158204-0.1g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 0.1g |

$1183.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-1.0g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 1g |

$1343.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-5.0g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 5g |

$3894.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-0.5g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 0.5g |

$1289.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-0.05g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 0.05g |

$1129.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-10.0g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 10g |

$5774.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-2.5g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 2.5g |

$2631.0 | 2023-06-08 | ||

| Enamine | EN300-1158204-0.25g |

4,4-dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine |

2138558-80-0 | 0.25g |

$1235.0 | 2023-06-08 |

4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amineに関する追加情報

4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine: A Comprehensive Overview

The compound 4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine (CAS No. 2138558-80-0) is a specialized organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its cyclohexane ring, which is substituted with two methyl groups at the 4-position and a propargyl group at the 3-position, along with an amine functional group at the 1-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.

Recent studies have highlighted the potential of 4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine in the development of advanced materials. Researchers have explored its ability to act as a precursor for the synthesis of novel polymers and high-performance composites. The presence of the propargyl group allows for click chemistry reactions, enabling the formation of robust cross-linked networks. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in aerospace, automotive industries, and electronic devices.

In addition to its role in materials science, this compound has shown promise in pharmaceutical research. The cyclohexane ring structure is known to provide a rigid framework that can be advantageous in drug design. Studies have demonstrated that 4,4-Dimethyl-3-(prop-2-yn-1-yil)cyclohexan-l-amine can serve as a scaffold for bioactive molecules, potentially leading to the development of new therapeutic agents. Its ability to undergo various chemical modifications further enhances its utility in medicinal chemistry.

The synthesis of 4,4-Dimethyl-cyclohexan-l-amine derivatives has been optimized through innovative methodologies. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound. Such enantioselective approaches are crucial for applications in chiral recognition and asymmetric catalysis, where stereochemistry plays a pivotal role.

Furthermore, the compound's reactivity has been leveraged in sustainable chemical processes. Its ability to participate in metal-catalyzed coupling reactions has made it a valuable intermediate in green chemistry pathways. By utilizing renewable feedstocks and energy-efficient reaction conditions, researchers have demonstrated that this compound can contribute to environmentally friendly chemical manufacturing.

Despite its potential, the handling and storage of 4,4-Dimethyl-cyclohexan-l-amine require careful consideration due to its sensitivity to certain environmental conditions. Studies have shown that exposure to light or oxygen can lead to degradation products, which may impact its performance in applications. Therefore, proper storage protocols are essential to maintain its stability and functionality.

In conclusion, 4,4-Dimethyl-cyclohexan-l-amine (CAS No. 2138558–80–0) stands as a versatile compound with multifaceted applications across diverse scientific domains. Its unique structure and reactivity continue to drive innovative research, positioning it as a key molecule in the advancement of modern chemistry and materials science.

2138558-80-0 (4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine) 関連製品

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)

- 635-21-2(5-Chloroanthranilic Acid)

- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)

- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)

- 2228277-82-3(methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)